

Application Notes and Protocols for Z-IETD-R110 Caspase-8 Assay

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Compound of Interest

Compound Name: Z-Ietd-R110

Cat. No.: B15554147

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Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. The activation of caspase-8 is a key event in the signaling cascade triggered by death receptors such as Fas and TNFR. The **Z-IETD-R110** assay provides a sensitive and specific method for quantifying the activity of caspase-8 in cell lysates. This assay utilizes the fluorogenic substrate **Z-IETD-R110**, which consists of the caspase-8 recognition sequence IETD (isoleucine-glutamic acid-threonine-aspartic acid) linked to the fluorophore Rhodamine 110 (R110). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-8, the highly fluorescent R110 is released, and its fluorescence can be measured, providing a direct assessment of caspase-8 activity.

Principle of the Assay

The **Z-IETD-R110** assay is based on the enzymatic activity of caspase-8.[1] Activated caspase-8 in apoptotic cells recognizes and cleaves the IETD peptide sequence of the **Z-IETD-R110** substrate. This cleavage releases the fluorophore Rhodamine 110 (R110), which exhibits strong fluorescence upon excitation. The intensity of the fluorescence is directly proportional to the level of active caspase-8 in the sample. The fluorescence can be measured using a fluorescence microplate reader with excitation at approximately 490 nm and emission at approximately 525 nm.[2]

Data Presentation

The following table provides an example of quantitative data that can be obtained from a **Z-IETD-R110** caspase-8 assay. In this example, Jurkat cells were treated with an apoptosis-inducing agent to activate caspase-8.

Sample Description	Protein Concentration (µg/µL)	Raw Fluorescence Units (RFU)	Background Corrected RFU	Fold Increase in Caspase-8 Activity
Untreated Jurkat Cells (Negative Control)	2.0	1500	1000	1.0
Jurkat Cells + Apoptosis Inducer	2.0	7500	7000	7.0
Jurkat Cells + Apoptosis Inducer + Z-IETD-FMK (Inhibitor)	2.0	1600	1100	1.1
No Cell Lysate (Blank)	N/A	500	N/A	N/A

Experimental Protocols

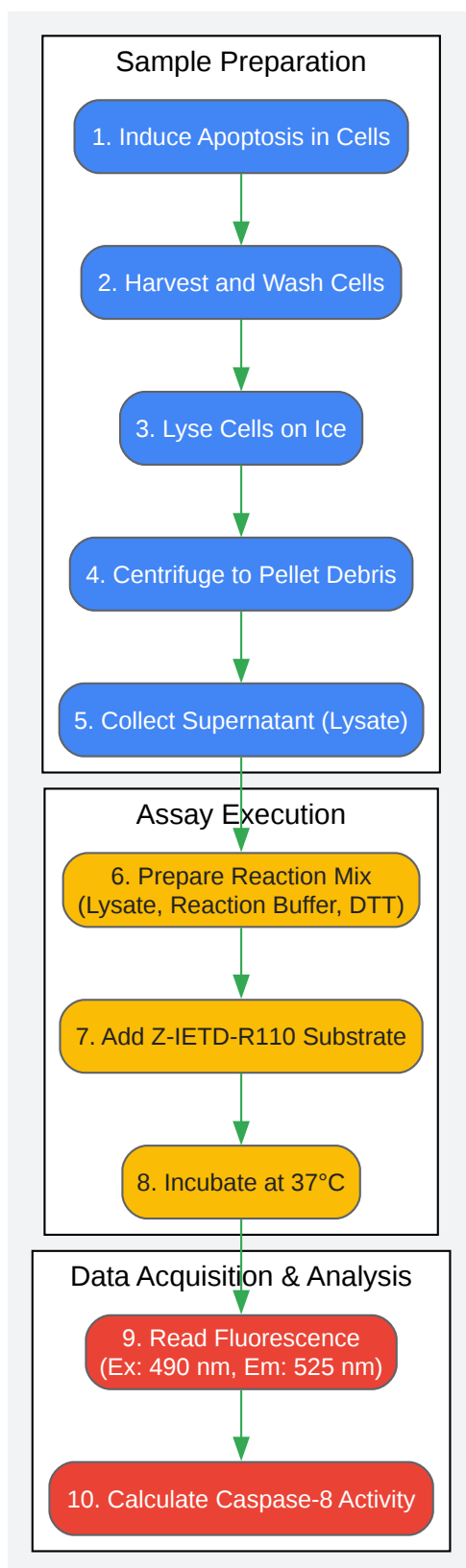
This section provides a detailed methodology for performing the **Z-IETD-R110** caspase-8 assay.

Materials and Reagents

- Cells of interest (e.g., Jurkat cells)
- Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)
- Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control

- Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
- Dithiothreitol (DTT), 1 M stock solution
- **Z-IETD-R110** substrate, stock solution in DMSO
- 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

Experimental Workflow Diagram



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Caption: Experimental workflow for the **Z-IETD-R110** caspase-8 assay.

Step-by-Step Protocol

- Induce Apoptosis:
 - Culture cells to the desired density.
 - Treat cells with an apoptosis-inducing agent for a predetermined time and concentration.
 - Include an untreated cell population as a negative control.
 - For an inhibitor control, pre-incubate cells with a caspase-8 inhibitor (e.g., 20 μ M Z-IETD-FMK) for 1 hour before adding the apoptosis inducer.[3]
- Cell Lysis:
 - Harvest the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
 - Wash the cell pellet once with ice-cold PBS and centrifuge again.
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 μ L per $2-5 \times 10^6$ cells).[4]
 - Incubate the cell suspension on ice for 10-15 minutes.[4]
 - Centrifuge the lysate at high speed (e.g., 10,000 x g for 1 minute at 4°C) to pellet cellular debris.
 - Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube.
- Protein Quantification:
 - Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase activity.
- Caspase-8 Assay:
 - In a 96-well black microplate, add 50-200 μ g of protein from each cell lysate to individual wells. Adjust the volume of each sample to 50 μ L with Cell Lysis Buffer.

- Prepare a master mix of 2x Reaction Buffer with DTT. Add DTT to the 2x Reaction Buffer to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1 mL of 2x Reaction Buffer).
- Add 50 µL of the 2x Reaction Buffer with DTT to each well containing the cell lysate.
- Add 5 µL of the **Z-IETD-R110** substrate (typically 1 mM stock, for a final concentration of 50 µM) to each well.
- Include a blank control well containing 50 µL of Cell Lysis Buffer, 50 µL of 2x Reaction Buffer with DTT, and 5 µL of the substrate.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence in a microplate reader with an excitation wavelength of 490 nm and an emission wavelength of 525 nm.

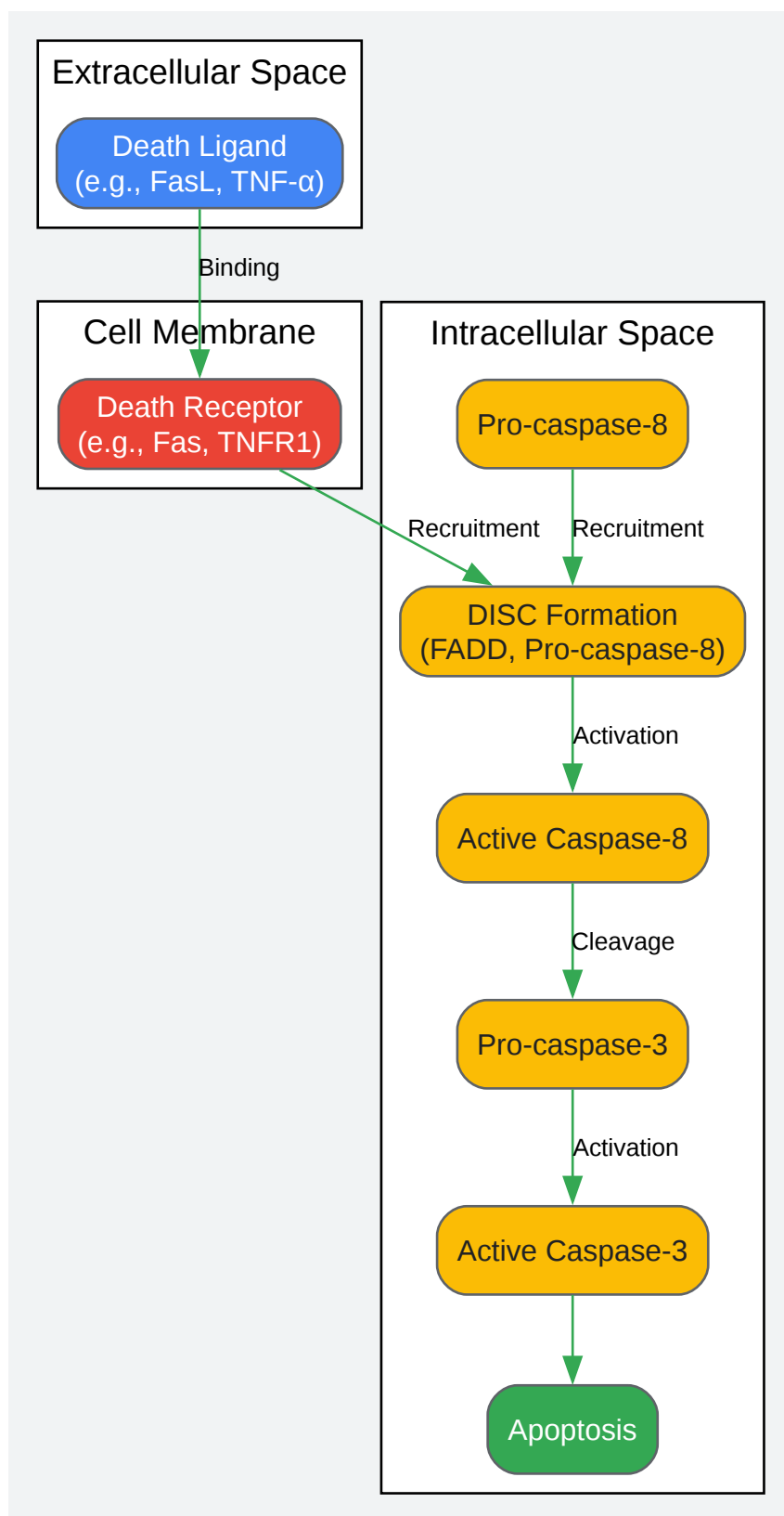
Data Analysis

- Background Subtraction: Subtract the average fluorescence reading of the blank control from all other readings.
- Normalization: If protein concentrations vary between samples, normalize the background-subtracted fluorescence values to the protein concentration of each sample.
- Calculate Fold Increase in Activity: The fold increase in caspase-8 activity for the treated samples can be calculated by dividing the background-subtracted (and normalized, if applicable) fluorescence of the treated sample by that of the untreated control sample.

Fold Increase = (RFU of Treated Sample - RFU of Blank) / (RFU of Untreated Sample - RFU of Blank)

Caspase-8 Signaling Pathway

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.



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Caption: The extrinsic apoptosis pathway initiated by death receptor signaling.

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